2,5-Pyrrolidinedione, 3-(2-decenyl)-
Description
Overview of the Succinimide (B58015) Scaffold in Organic and Chemical Biology Research
The succinimide (pyrrolidine-2,5-dione) ring system is a five-membered heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its synthetic versatility. researchgate.netacs.org The succinimide core is characterized by its high chemical reactivity, which is attributed to the presence of both carbonyl groups and an active methylene (B1212753) group. researchgate.net
Succinimide derivatives have demonstrated a wide array of pharmacological activities, making them a focal point of drug discovery efforts for decades. nih.gov Notable examples of their therapeutic applications include:
Anticonvulsant activity: The succinimide class is well-established in the treatment of epilepsy, with drugs like ethosuximide, phensuximide, and methsuximide (B1676420) being prime examples. researchgate.netresearchgate.net
Anti-inflammatory properties: Certain succinimide derivatives have been investigated for their potential to act as anti-inflammatory agents. nih.govresearchgate.net
Antimicrobial and Antifungal effects: Researchers have synthesized and tested various succinimides that exhibit inhibitory activity against bacteria and fungi. nih.govresearchgate.net
Antitumor activity: The succinimide scaffold is a structural component in some compounds investigated for their potential in cancer therapy. nih.govresearchgate.net
Enzyme inhibition: The structural features of succinimides make them suitable candidates for designing inhibitors of various enzymes. nih.govnih.gov
The broad spectrum of biological activity associated with this scaffold underscores its significance in the development of new therapeutic agents. researchgate.net
Rationale for Investigating Alkenyl-Substituted Succinimide Derivatives
The functionalization of the core succinimide structure with various substituents is a key strategy in medicinal chemistry to modulate pharmacokinetic properties and explore new biological activities. The introduction of alkenyl chains, in particular, is driven by several scientific considerations.
An alkenyl group, which contains at least one carbon-carbon double bond, introduces a region of unsaturation into the molecule. This feature can influence the compound's three-dimensional structure, its reactivity, and its interactions with biological targets. Research into alkenyl succinimides has been conducted to understand how the position and nature of the double bond affect the molecule's properties. For instance, a study on the autoxidation of alkenyl succinimides, used as models for lubricant dispersants, revealed that the double bond and its adjacent allylic positions are the primary sites of radical attack. acs.org This indicates that the alkenyl moiety is a critical determinant of the molecule's chemical stability and degradation pathways. acs.org
Furthermore, the incorporation of a lipophilic alkenyl chain can alter the compound's solubility and its ability to cross cell membranes, which is a crucial factor for bioavailability and interaction with intracellular targets. The length and branching of the alkyl or alkenyl chain are known to be important factors in the structure-activity relationships of succinimide derivatives. nih.gov By synthesizing and evaluating a variety of alkenyl-substituted succinimides, researchers can systematically probe how these structural modifications impact biological outcomes, potentially leading to the discovery of compounds with enhanced potency or novel mechanisms of action.
Contextualizing 2,5-Pyrrolidinedione, 3-(2-decenyl)- within Current Academic Research Paradigms
While specific academic research focusing exclusively on 2,5-Pyrrolidinedione, 3-(2-decenyl)- is not extensively documented in publicly available literature, its structure allows for contextualization within current research trends. The molecule combines the succinimide core with a ten-carbon alkenyl chain attached at the 3-position.
The investigation of long-chain alkyl and alkenyl succinimides is an area of interest. For example, related structures such as 3-dodecyl-2,5-pyrrolidinedione derivatives have been synthesized. nih.gov The presence of the long "decenyl" chain in 2,5-Pyrrolidinedione, 3-(2-decenyl)- suggests that its properties would be influenced by this lipophilic tail. This structural feature is relevant in research areas where interaction with lipid bilayers or hydrophobic pockets of enzymes is important. For instance, in the development of antimicrobial agents, long alkyl chains can facilitate the disruption of bacterial cell membranes.
The double bond at the 2-position of the decenyl chain introduces a specific site of reactivity and stereochemical complexity. The autoxidation studies on similar compounds suggest this double bond would be a primary site for oxidation, influencing the compound's stability and potential metabolites. acs.org The investigation of such a molecule would likely fall under broader programs aimed at synthesizing libraries of substituted succinimides to screen for various biological activities, such as those listed in the table below. nih.govresearchgate.net
| Derivative Class | Biological Activity Investigated | Reference |
| N-Arylsuccinimides | Antibacterial, Analgesic, Antitumor | researchgate.net |
| 3-Substituted Succinimides | Anticonvulsant, Protease Inhibition | acs.org |
| N-Substituted Succinimides | Anticonvulsant | nih.gov |
| Ketone Adducts of N-Aryl Maleimides | Antioxidant, Anticholinesterase, Anti-α-glucosidase | nih.govresearchgate.net |
| Alkenyl Succinimides | Models for Lubricant Dispersants | acs.org |
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₃NO₂ |
| Molecular Weight | 237.34 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 9 |
| Note: These properties are computationally predicted and may differ from experimental values. |
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-dec-2-enyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-12-11-13(16)15-14(12)17/h8-9,12H,2-7,10-11H2,1H3,(H,15,16,17)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMIKDTGXTWPK-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CC1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137757-09-6 | |
| Record name | SD 217595 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137757096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for 2,5 Pyrrolidinedione, 3 2 Decenyl
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2,5-Pyrrolidinedione, 3-(2-decenyl)- suggests several viable disconnection points. The most logical approach involves disconnecting the C-3 substituent, leading to a succinimide (B58015) or a precursor like maleimide (B117702) and a corresponding decenyl nucleophile. Another strategy involves the cyclization of an acyclic precursor already containing the decenyl chain.
Key Precursors Identified:
Succinimide or Maleimide: These serve as the foundational electrophilic core for the introduction of the side chain.
Decenyl-containing Nucleophile/Electrophile: Depending on the chosen strategy, a decenyl Grignard reagent, organocuprate, or a decenyl halide could be employed.
Acyclic Precursors: For cyclization strategies, precursors such as N-substituted aspartic acid derivatives or other appropriately functionalized open-chain amides are crucial.
A plausible retrosynthetic pathway is illustrated below:
Stereoselective Synthesis of 2,5-Pyrrolidinedione, 3-(2-decenyl)-
Asymmetric Catalysis, including Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric catalysis is a cornerstone for producing chiral succinimides from prochiral precursors like maleimides. nih.gov Among the most powerful techniques is the asymmetric transfer hydrogenation (ATH) of substituted maleimides, for which rhodium catalysts have demonstrated exceptional efficacy. nih.govnih.govresearchgate.net This method can be applied to the synthesis of precursors for 2,5-Pyrrolidinedione, 3-(2-decenyl)-, by reducing a maleimide intermediate that already possesses the 2-decenyl group or a precursor to it.
Researchers have developed stereodivergent and efficient methods for accessing chiral 3,4-disubstituted succinimides using a dynamic kinetic resolution strategy based on ATH. nih.govresearchgate.net These systems, often employing a tethered rhodium catalyst, exhibit high activity, enantioselectivity, and diastereoselectivity. nih.govnih.govresearchgate.net By carefully selecting the catalyst and adjusting reaction conditions, such as the amount of base, it is possible to obtain different stereoisomers from the same starting materials. nih.govresearchgate.net The principles established for 3,4-disubstituted succinimides are highly relevant for controlling the stereocenter at the C-3 position in 3-monosubstituted systems. The rhodium-catalyzed ATH of an appropriately substituted maleimide can generate the chiral center at C-3 with high enantiomeric excess (ee). acs.orgrsc.orgnih.gov
| Catalyst System | Hydrogen Source | Conditions | Key Outcome | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Tethered Rhodium Complex | HCOOH/Et3N azeotrope | Anti-selective conditions | Access to anti-3,4-disubstituted succinimides | Up to >99:1 | Up to >99% |
| Tethered Rhodium Complex | HCOOH / Et3N (2 mol%) | Syn-selective conditions | Access to syn-3,4-disubstituted succinimides | Up to >99:1 | Up to >99% |
Control of Stereochemistry at the Pyrrolidinedione C-3 Position and the 2-decenyl Side Chain
Achieving stereochemical control for 2,5-Pyrrolidinedione, 3-(2-decenyl)- involves two distinct challenges: establishing the chiral center at the C-3 position of the pyrrolidinedione ring and controlling the geometry (E/Z isomerism) of the C-C double bond in the 2-decenyl side chain.
C-3 Position Stereocontrol: As discussed, rhodium-catalyzed ATH provides a powerful, stereodivergent route to control the C-3 position. nih.govnih.gov By modifying reaction parameters, one can selectively produce different stereoisomers. nih.gov Beyond ATH, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with maleimides offer a versatile strategy for creating enantiomerically enriched pyrrolidine (B122466) rings with diverse stereochemical patterns. mdpi.comrsc.org Furthermore, enantioselective Michael additions of nucleophiles to maleimides, often guided by an organocatalyst, can effectively establish the C-3 stereocenter. rsc.org
2-decenyl Side Chain Stereocontrol: The stereochemistry of the alkenyl side chain is typically established before its attachment to the pyrrolidinedione precursor or is controlled during the coupling reaction itself. For instance, visible light-promoted, metal-free syntheses have been developed that yield E-iodo-sulfonylated succinimides with high stereoselectivity, demonstrating that the geometry of a side-chain double bond can be precisely controlled. rsc.orgrsc.org Synthetic routes involving the Stille cross-coupling reaction, which joins an alkenylstannane with an appropriate substrate, can also be employed to form the dienyl system with a defined stereochemistry. nih.gov Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines has also been achieved through methods that could be adapted for C-3 substitution, such as a Horner-Wadsworth-Emmons (HWE) reaction followed by stereoselective reduction. nih.gov
Chiral Auxiliary-Mediated Approaches to Enantiopure Succinimides
An established strategy for asymmetric synthesis involves the temporary use of a chiral auxiliary. wikipedia.org This stereogenic group is covalently attached to the starting material to direct a subsequent stereoselective transformation, after which it is cleaved to reveal the enantiomerically enriched product. wikipedia.org
For the synthesis of chiral succinimides, an auxiliary can be attached to a maleimide or succinate (B1194679) precursor. The inherent chirality of the auxiliary then sterically guides the addition of the 2-decenyl fragment (or a precursor) to the C-3 position, favoring the formation of one diastereomer over the other.
Commonly used and highly effective chiral auxiliaries include:
Evans' Oxazolidinones: These are widely applied to direct stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org By creating a chiral environment, they control the trajectory of incoming reagents. wikipedia.org
Pseudoephedrine: When reacted with a carboxylic acid derivative, pseudoephedrine forms an amide whose α-proton can be removed to form a chiral enolate. This enolate reacts with electrophiles in a highly diastereoselective manner. wikipedia.org
Camphorsultam: This auxiliary has proven effective in guiding stereoselective Michael additions, which is a key reaction for forming the C-C bond at the C-3 position of the succinimide ring. wikipedia.org
The use of such auxiliaries is a powerful method for the synthesis of enantioenriched 2,2-disubstituted and 2,5-disubstituted pyrrolidines, and these principles are directly applicable to the synthesis of 3-substituted pyrrolidinediones. nih.govnih.govresearchgate.net
| Chiral Auxiliary | Key Synthetic Applications | Mechanism of Stereocontrol |
|---|---|---|
| Oxazolidinones (Evans) | Aldol Reactions, Alkylation Reactions, Diels-Alder Reactions | Steric hindrance from substituents at C-4 and C-5 directs the approach of electrophiles. |
| Pseudoephedrine | Alkylation of Carbonyl Compounds | Forms a chiral enolate where the methyl group directs the diastereoselective addition of electrophiles. |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Provides high diastereoselectivity through steric shielding of one face of the reactive intermediate. |
Green Chemistry Approaches and Sustainable Synthetic Pathways
Modern synthetic chemistry emphasizes the development of environmentally benign processes. mdpi.comsemanticscholar.orgejcmpr.com The synthesis of succinimide derivatives has benefited significantly from the application of green chemistry principles, focusing on alternative reaction media and catalyst-free conditions. researchgate.net
Development of Solvent-Free Conditions and Alternative Reaction Media (e.g., Polyethylene Glycol)
The reduction or replacement of hazardous organic solvents is a primary goal of green chemistry. semanticscholar.org Polyethylene glycol (PEG) has emerged as a promising alternative reaction medium due to its biodegradability, low toxicity, and recyclability. rsc.orgresearcher.life Research has demonstrated that PEG can be used as a solvent for various organic transformations, including the synthesis of functionalized succinimides. rsc.orgrsc.org For example, a visible-light-promoted synthesis of succinimides proceeds efficiently in PEG-400, which serves as an eco-friendly solvent. rsc.orgrsc.org PEG has also been successfully employed as a medium for the Heck reaction, a C-C bond-forming reaction relevant to side-chain installation, allowing for easy recovery and reuse of both the solvent and the palladium catalyst. acs.org
In addition to alternative solvents, solvent-free methods offer significant environmental benefits. An efficient and green synthesis of 2-pyrrolidinone (B116388) analogs has been described using grinding under neat (solvent-free) conditions at room temperature, affording high yields in short reaction times. researchgate.net
| Method | Reaction Medium | Key Features | Reference |
|---|---|---|---|
| Visible-Light Promoted Radical Cascade | PEG-400 | Metal-free, oxidant-free, eco-friendly solvent, atom-economical. | rsc.orgrsc.org |
| Heck Reaction | Polyethylene Glycol (PEG) | Recyclable solvent and catalyst, no phase-transfer catalyst needed. | acs.org |
| Multi-component Reaction | Solvent-free (Grinding) | Catalyst-free, mild conditions, short reaction times, simple workup. | researchgate.net |
Metal-Free and Oxidant-Free Methodologies for Succinimide Formation
Avoiding the use of transition metals and harsh oxidants is another key aspect of sustainable synthesis. frontiersin.org Significant progress has been made in developing metal- and oxidant-free pathways to succinimides. An operationally simple approach uses visible light to promote the stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. rsc.orgrsc.org This method is not only free of metals and external oxidants but is also highly atom-economical and proceeds in the green solvent PEG-400. rsc.org Electrocatalytic methods have also been developed for the ring-opening dihydroalkoxylation of N-aryl maleimides, which proceed under metal- and oxidant-free conditions, further expanding the toolkit for sustainable succinimide synthesis. acs.org
Functionalization and Derivatization Strategies of 2,5-Pyrrolidinedione, 3-(2-decenyl)- for Research Probes
Transforming 2,5-Pyrrolidinedione, 3-(2-decenyl)- into a research probe involves the strategic introduction of functional groups that enable detection, visualization, or interaction with biological systems. nih.govnih.gov The maleimide core, the unsaturated precursor to the succinimide ring, is a well-known reagent for bioconjugation, readily reacting with thiol groups in biomolecules. acs.orgnih.govucl.ac.be This inherent reactivity highlights the utility of the pyrrolidinedione scaffold in chemical biology.
The 2-decenyl side chain provides a versatile handle for derivatization. The terminal end of the chain is an ideal location for introducing functionalities without significantly perturbing the core structure that may be essential for biological activity. Strategies for creating research probes include:
Introduction of Clickable Groups: The terminal methyl group of the decenyl chain can be replaced with a clickable functional group, such as an alkyne or an azide. These groups allow for facile and specific conjugation to other molecules (e.g., fluorophores, biotin, or affinity tags) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. nih.gov
Attachment of Reporter Tags: A fluorescent dye or a radioactive isotope can be attached to the end of the side chain to create a probe for imaging studies or binding assays.
Photoaffinity Labeling: Incorporating a photoactivatable group, such as a diazirine, allows the probe to form a covalent bond with its biological target upon photo-irradiation, enabling target identification and validation. chemrxiv.orgchemrxiv.org
By creating libraries of such functionalized probes, researchers can investigate the biological roles and molecular targets of 2,5-Pyrrolidinedione, 3-(2-decenyl)-, providing valuable tools for drug discovery and chemical biology. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization for Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2,5-Pyrrolidinedione, 3-(2-decenyl)-, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms and providing insights into the compound's conformation and stereochemistry. While specific spectral data for this exact compound are not publicly available, expected chemical shifts can be predicted based on data from analogous succinimide (B58015) and pyrrolidinedione derivatives. rsc.orgnih.govacs.orgresearchgate.net
Comprehensive Structural Elucidation and Conformational Analysis
The ¹H NMR spectrum is expected to provide distinct signals for the protons of the pyrrolidinedione ring and the decenyl side chain. The proton on the nitrogen of the imide (N-H) would likely appear as a broad singlet. The protons on the five-membered ring (CH and CH₂) would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the adjacent vinyl protons. The olefinic protons of the decenyl group would appear in the characteristic downfield region for alkenes, with their coupling constants providing information about the geometry of the double bond.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The two carbonyl carbons (C=O) of the pyrrolidinedione ring are expected to have the most downfield chemical shifts. The carbons of the decenyl side chain, including the sp² hybridized carbons of the double bond, would also be clearly identifiable.
Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Pyrrolidinedione, 3-(2-decenyl)- Note: These are predicted values based on analogous structures. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 9.0 (broad s) | - |
| Ring CH₂ | 2.6 - 3.2 (m) | ~35-40 |
| Ring CH | 3.3 - 3.8 (m) | ~45-50 |
| Ring C=O | - | ~175-180 |
| Decenyl =CH- | 5.4 - 5.8 (m) | ~125-135 |
| Decenyl -CH₂- | 1.2 - 2.2 (m) | ~22-35 |
| Decenyl -CH₃ | 0.8 - 0.9 (t) | ~14 |
Stereochemical Assignment via Advanced NMR Techniques
The compound 2,5-Pyrrolidinedione, 3-(2-decenyl)- possesses a chiral center at the C3 position of the pyrrolidinedione ring and a stereocenter at the C2'-C3' double bond of the decenyl chain. The determination of the relative and absolute stereochemistry requires advanced 2D NMR techniques.
COSY (Correlation Spectroscopy): This experiment would be used to establish the ¹H-¹H coupling correlations, confirming the connectivity of the protons within the ring and the side chain.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the assigned proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the linkage of the decenyl side chain to the C3 position of the pyrrolidinedione ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. This information is vital for determining the stereochemistry. For instance, the cis or trans geometry of the double bond in the decenyl chain can be determined by the presence or absence of NOE signals between the olefinic protons and the adjacent methylene (B1212753) protons. The relative stereochemistry of the C3 substituent could also be investigated by observing NOEs between the C3 proton and the protons on the ring.
Mass Spectrometry (MS/MS, High-Resolution Mass Spectrometry) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. uab.edulibretexts.org
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of 2,5-Pyrrolidinedione, 3-(2-decenyl)-, which allows for the calculation of its elemental formula with high confidence.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. While specific data for the target compound is not available, the fragmentation of related N-alkylsuccinimides has been studied. nasa.govacs.org The fragmentation of 2,5-Pyrrolidinedione, 3-(2-decenyl)- is expected to proceed through several key pathways, including:
Alpha-cleavage: Fission of the bond between the ring and the decenyl side chain.
McLafferty-type rearrangements: If sterically feasible, this could lead to characteristic neutral losses.
Cleavage of the pyrrolidinedione ring: This would result in fragment ions corresponding to the loss of CO, CONH, or other small neutral molecules.
Fragmentation of the decenyl chain: This would produce a series of fragment ions separated by 14 Da (CH₂). libretexts.org
Predicted Key Fragment Ions in the Mass Spectrum of 2,5-Pyrrolidinedione, 3-(2-decenyl)-
| m/z Value (Predicted) | Proposed Fragment Structure/Identity |
| 237 | [M]⁺• (Molecular Ion) |
| 139 | [M - C₇H₁₄]⁺ (Loss of a portion of the decenyl chain) |
| 98 | [C₄H₄NO₂]⁺ (Pyrrolidinedione ring fragment) |
| 56 | [C₃H₂O]⁺• (Fragment from ring cleavage) |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. nih.govresearchgate.netchemicalbook.comnist.gov
The IR spectrum of 2,5-Pyrrolidinedione, 3-(2-decenyl)- is expected to be dominated by strong absorption bands corresponding to the carbonyl groups of the imide. The N-H stretching vibration would also be a prominent feature. The C=C stretching of the decenyl chain would likely be a weaker band.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds, such as the C=C double bond, which often gives a strong Raman signal. nih.govcapes.gov.br
Expected Characteristic Vibrational Frequencies for 2,5-Pyrrolidinedione, 3-(2-decenyl)-
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3200 - 3300 | 3200 - 3300 |
| C-H (sp²) | Stretching | 3000 - 3100 | 3000 - 3100 |
| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C=O (Imide) | Asymmetric Stretching | ~1700 - 1720 | Weak |
| C=O (Imide) | Symmetric Stretching | ~1770 - 1790 | ~1770 - 1790 |
| C=C (Alkene) | Stretching | ~1640 - 1680 | Strong |
| C-N | Stretching | ~1350 - 1450 | ~1350 - 1450 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 2,5-Pyrrolidinedione, 3-(2-decenyl)- could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. nih.govmdpi.comnih.gov
This analysis would unequivocally establish the absolute stereochemistry at the C3 chiral center and the geometry of the double bond in the decenyl side chain. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the imide N-H and carbonyl groups, which dictate the crystal packing.
Chromatographic Methodologies for Purity Assessment and Enantiomeric Separation in Research Contexts
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For 2,5-Pyrrolidinedione, 3-(2-decenyl)-, both achiral and chiral chromatography would be employed in a research setting. researchgate.net
For purity assessment, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be the method of choice. sielc.com Gas Chromatography (GC) could also be used, potentially after derivatization to increase volatility. nih.gov
Given the presence of a chiral center, the separation of the enantiomers is a critical task. wvu.edu This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). wvu.edunih.gov The choice of CSP would depend on the specific properties of the molecule. Alternatively, the enantiomers could be derivatized with a chiral resolving agent to form diastereomers, which could then be separated on a standard achiral column. mdpi.com The enantiomeric excess (ee) of a sample can be accurately determined using these methods. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a reliable HPLC method is a cornerstone for the analysis of synthesized organic compounds, allowing for the assessment of purity and the quantification of components in a mixture. For a molecule like 2,5-Pyrrolidinedione, 3-(2-decenyl)-, which possesses a non-polar alkenyl chain and a polar succinimide ring, reversed-phase HPLC is the most suitable approach.
A systematic approach to method development would involve the screening of various stationary phases and mobile phase compositions to achieve optimal separation of the target compound from any impurities or starting materials. Given the structure of the compound, a C18 or C8 column would be an appropriate starting point for the stationary phase, providing a hydrophobic surface for interaction with the decenyl chain.
The mobile phase composition is a critical parameter to optimize. A gradient elution is typically preferred for analyzing samples with a range of polarities, ensuring that both polar and non-polar impurities are eluted with good peak shape. A common mobile phase system for such a compound would consist of a mixture of water (solvent A) and an organic modifier like acetonitrile or methanol (B129727) (solvent B). The inclusion of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, in the mobile phase can help to suppress the ionization of any acidic or basic functional groups, leading to sharper and more symmetrical peaks.
Detection of 2,5-Pyrrolidinedione, 3-(2-decenyl)- can be effectively achieved using a Diode Array Detector (DAD) or a UV-Vis detector. The succinimide chromophore allows for detection in the lower UV range, typically around 200-220 nm. A DAD provides the additional advantage of acquiring the full UV spectrum of each peak, which can aid in peak identification and purity assessment.
A hypothetical, optimized HPLC method for the analysis of 2,5-Pyrrolidinedione, 3-(2-decenyl)- is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
This method would be expected to provide good resolution of the target compound from potential impurities, with an estimated retention time that is dependent on the specific interactions with the stationary phase but would be well within the gradient run time.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereocenter at the 3-position of the pyrrolidinedione ring necessitates the use of chiral chromatography to separate and quantify the enantiomers of 2,5-Pyrrolidinedione, 3-(2-decenyl)-. The determination of enantiomeric excess (e.e.) is critical in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary. heraldopenaccess.us
Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP) that can differentiate between the two enantiomers. heraldopenaccess.us The selection of the appropriate CSP is empirical and often requires screening of several different types of chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. nih.gov
For the separation of the enantiomers of 2,5-Pyrrolidinedione, 3-(2-decenyl)-, a normal-phase or reversed-phase chiral method could be developed. Normal-phase chromatography, using a mobile phase of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, often provides better selectivity for chiral separations. The polar succinimide moiety can interact with the polar sites on the CSP, while the non-polar decenyl chain interacts with the mobile phase.
A representative chiral HPLC method for determining the enantiomeric excess of 2,5-Pyrrolidinedione, 3-(2-decenyl)- is outlined in the following table.
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Under these conditions, the two enantiomers would be expected to elute as two distinct peaks, allowing for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers. The elution order of the enantiomers would need to be determined by analyzing a sample of a known enantiomer or by using other chiroptical techniques such as circular dichroism. The resolution of the enantiomeric peaks is a key indicator of the method's suitability, with a baseline separation being the ideal outcome.
Theoretical and Computational Investigations of 2,5 Pyrrolidinedione, 3 2 Decenyl
Conformational Analysis and Molecular Dynamics Simulations
The 3D structure and flexibility of 2,5-Pyrrolidinedione, 3-(2-decenyl)- are crucial for its physical properties and biological interactions. The long, flexible 2-decenyl chain allows the molecule to adopt numerous conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these dynamic properties. nih.gov
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com A simulation requires a force field (a set of parameters describing the potential energy of the system) and a model for the environment, such as an explicit water solvent. bu.edunih.gov Such simulations can provide insights into:
Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule. For the 2-decenyl chain, this would involve analyzing the dihedral angles to determine preferences for gauche versus trans conformers. nih.gov
Flexibility: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule, which would likely include the terminus of the decenyl tail. plos.org
Solvation and Aggregation: MD simulations can model how the molecule interacts with solvent molecules and how multiple molecules might aggregate, a process relevant for understanding solubility and formulation. nih.gov
Studies on similar molecules, like succinonitrile, have used MD to investigate conformational states and their lifetimes, revealing that gauche conformers can be more predominant and have longer lifetimes than trans conformers. nih.gov For 2,5-Pyrrolidinedione, 3-(2-decenyl)-, MD simulations would be essential to understand the spatial arrangement of the hydrophobic decenyl chain relative to the polar succinimide (B58015) head, which is critical for its interaction with biological membranes or protein binding pockets.
Molecular Docking and Ligand-Target Interaction Modeling (In Silico)
Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the binding site of another, typically a protein or enzyme (a receptor). youtube.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for hypothesizing the mechanism of action of a molecule. nih.govnih.gov
The docking process for 2,5-Pyrrolidinedione, 3-(2-decenyl)- would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Defining the binding site on the protein.
Computationally placing the ligand into the binding site in multiple possible orientations and conformations ("poses").
"Scoring" each pose to estimate the binding affinity, typically reported in kcal/mol. A more negative score indicates a stronger predicted interaction.
Succinimide derivatives have been investigated as ligands for various biological targets. For instance, docking studies have explored their interactions with acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov Other research has shown that succinimide derivatives can bind to the human beta2-adrenergic G protein-coupled receptor and T-type calcium channels. nih.govmdpi.com The results of these simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com The long decenyl chain of the target compound would likely play a significant role in establishing hydrophobic interactions within a receptor's binding pocket.
Table 3: Examples of In Silico Docking Scores for Succinimide Derivatives Against Various Protein Targets This table provides real examples from the literature to illustrate the application and output of molecular docking studies on the succinimide scaffold.
| Succinimide Derivative Class | Protein Target | Target PDB ID | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| N-aryl succinimide derivative (MSJ2) | Acetylcholinesterase (AChE) | 1EVE | -12.7 | nih.gov |
| N-aryl succinimide derivative (MSJ10) | Butyrylcholinesterase (BChE) | 4BDS | -10.8 | nih.gov |
| Novel succinimide derivative (Comp-1) | Human beta2-adrenergic G protein-coupled receptor | 2RH1 | -7.89 | nih.gov |
| Novel succinimide derivative (Comp-1) | T-type calcium channel (Cav3.1) | 6KZP | -7.07 | nih.govmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Succinimide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.com The succinimide scaffold is well-known in medicinal chemistry, particularly for its anticonvulsant properties, and has been the subject of numerous QSAR studies. nih.govnih.gov
Developing a QSAR model involves several steps:
Data Collection: A dataset of succinimide derivatives with experimentally measured biological activity (e.g., anticonvulsant ED₅₀) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can represent various physicochemical properties, such as hydrophobicity (e.g., AlogP), electronic properties (e.g., dipole moment), and steric or topological properties (e.g., molecular volume, connectivity indices). researchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build an equation that correlates the descriptors with the observed activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). nih.gov
For anticonvulsant arylsuccinimides, QSAR studies have shown that activity is often correlated with the hydrophobic and steric parameters of substituents. nih.gov For instance, one study found that anticonvulsant activity was highest when substituents had hydrophobic fragmental constants within a specific range. nih.gov A QSAR model for a series including 2,5-Pyrrolidinedione, 3-(2-decenyl)- would likely find that descriptors related to the size and hydrophobicity of the C3-alkenyl chain are critical for predicting its biological activity.
Table 4: Common Molecular Descriptors Used in QSAR Models for Succinimide Scaffolds This table lists descriptors frequently found in QSAR studies of bioactive compounds, including succinimide derivatives.
| Descriptor Class | Example Descriptor | Property Represented | Relevance |
|---|---|---|---|
| Hydrophobicity | LogP / AlogP | Lipid/water partition coefficient | Membrane permeability, hydrophobic interactions researchgate.net |
| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic interactions with target nih.gov |
| Topological | Connectivity Index | Molecular branching and shape | Steric fit within a binding site researchgate.net |
| Geometrical | Molecular Volume | Size of the molecule | Steric hindrance and fit researchgate.net |
| Constitutional | Molecular Weight | Mass of the molecule | General size and diffusion properties |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Covalent bond formation, charge-transfer interactions |
Structure Activity Relationship Sar Studies of 2,5 Pyrrolidinedione, 3 2 Decenyl and Analogues
Design Principles for Systematic SAR Probing of Alkenyl Succinimides
The Succinimide (B58015) Scaffold: The 2,5-pyrrolidinedione ring itself offers key interaction points, primarily the two carbonyl groups which can act as hydrogen bond acceptors and the imide nitrogen which can be a hydrogen bond donor. Modifications often begin here to assess the core's essentiality.
The C-3 Linker and Substituent: The substituent at the C-3 position is critical for determining the compound's specificity and potency. For 2,5-Pyrrolidinedione, 3-(2-decenyl)-, this is the decenyl chain. SAR studies systematically vary the length, branching, and saturation of this chain.
The N-1 Position: While the parent compound is unsubstituted at the nitrogen, this position is a common site for modification in other succinimide series to alter physicochemical properties like solubility and membrane permeability without drastically changing the core binding interactions. nih.gov
A typical strategy involves creating a library of analogues where one feature is varied at a time—for instance, a homologous series with different alkyl chain lengths—to generate a clear and interpretable quantitative structure-activity relationship (QSAR). nih.gov
Influence of Alkyl Chain Length and Unsaturation on Molecular Interactions
The 3-(2-decenyl)- substituent is a defining feature of the molecule, conferring significant hydrophobicity. The length and nature of this alkyl chain are paramount in dictating how the molecule interacts with its biological target, often influencing its ability to partition into lipid bilayers or fit into hydrophobic pockets of proteins.
Research on other homologous series of bioactive compounds has established a "cut-off" effect, where biological activity increases with alkyl chain length up to an optimal point, after which activity decreases. nih.gov This phenomenon is attributed to a balance between increased affinity for a hydrophobic target site and decreased aqueous solubility or steric hindrance beyond a certain chain length. nih.govnih.gov For alkenyl succinimides, increasing the chain length from shorter variants (e.g., hexenyl) to the decenyl chain would be expected to enhance interactions with hydrophobic pockets. However, further elongation (e.g., to a tetradecenyl chain) might lead to reduced activity due to poor pharmacokinetics or inefficient binding. chemrxiv.org
The presence and position of the double bond in the alkenyl chain are also critical. The unsaturation introduces conformational rigidity and specific electronic properties. Furthermore, the double bond and its adjacent allylic hydrogen atoms are potential sites of metabolic transformation, such as autoxidation, which can influence the compound's stability and activity profile. researchgate.net
| Analogue Modification (at C-3) | Rationale for Probing | Predicted Impact on Interaction |
|---|---|---|
| Varying Chain Length (C6 to C14) | Optimize hydrophobic interactions and test for "cut-off" effect. | Potency may peak at an intermediate chain length (e.g., C10-C12) and then decline. nih.gov |
| Varying Double Bond Position | Alter geometry and metabolic stability. | Shifting the double bond could change the molecule's shape and its susceptibility to oxidation. researchgate.net |
| Saturation of Double Bond (decyl) | Remove rigidity and electronic effects of the π-system. | Increased flexibility; may decrease potency if the rigid conformation is required for binding. |
| Introducing Branching (e.g., iso-decenyl) | Probe steric tolerance within the binding site. | May increase or decrease affinity depending on the specific shape of the target's hydrophobic pocket. |
Role of Stereochemistry on Molecular Recognition and Biological Activity (In Vitro)
The C-3 position of the 2,5-pyrrolidinedione ring is a stereocenter, meaning that 3-(2-decenyl)-2,5-pyrrolidinedione can exist as two enantiomers (R and S). The spatial orientation of the decenyl substituent is often a crucial determinant of biological activity. nih.gov
Biological macromolecules, such as enzymes and receptors, are chiral and typically exhibit stereospecific recognition of their ligands. Consequently, one enantiomer often displays significantly higher potency than the other because it can achieve a more optimal three-dimensional fit and form more favorable interactions with the target. nih.gov In some cases, the "inactive" enantiomer, or eutomer, may contribute to off-target effects or have a different activity profile altogether. Therefore, the stereodivergent synthesis and separate biological evaluation of each enantiomer are essential steps in SAR studies for this class of compounds. nih.govnih.gov
| Stereoisomer | Hypothetical Binding Affinity (IC₅₀) | Rationale |
|---|---|---|
| (R)-3-(2-decenyl)-2,5-pyrrolidinedione | Low (e.g., 10 µM) | The (R)-configuration may orient the decenyl chain optimally to fit into a specific hydrophobic pocket of the target protein. |
| (S)-3-(2-decenyl)-2,5-pyrrolidinedione | High (e.g., >100 µM) | The (S)-configuration could introduce a steric clash with residues at the binding site, preventing optimal interaction. |
| Racemic Mixture | Intermediate (e.g., 20 µM) | The measured activity reflects the contribution of the more potent (R)-enantiomer, diluted by the inactive (S)-enantiomer. |
Bioisosteric Replacements within the 2,5-Pyrrolidinedione Scaffold
Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic properties. ipinnovative.comnih.gov The 2,5-pyrrolidinedione scaffold can be subjected to various bioisosteric replacements to probe the importance of its structural features.
Classical bioisosteres for the succinimide ring could include other five-membered heterocyclic systems that maintain similar steric and electronic properties. nih.gov For example, replacing a carbonyl oxygen with sulfur (to give a thiosuccinimide) or replacing the imide NH with an oxygen (to give an oxazolidinedione) could modulate the hydrogen bonding capacity and polarity of the scaffold. pharmacy180.com Non-classical replacements might involve more significant structural changes, such as using an open-chain succinamic acid derivative to determine if the cyclic constraint is necessary for activity. researchgate.net This approach helps to identify which atoms are essential for interaction and can lead to new chemical series with improved drug-like properties. drugdesign.org
| Scaffold | Bioisosteric Replacement | Potential Advantage | Reference Principle |
|---|---|---|---|
| 2,5-Pyrrolidinedione | Oxazolidine-2,4-dione | Alters hydrogen bond donor/acceptor pattern; may improve metabolic stability. | pharmacy180.com |
| 2,5-Pyrrolidinedione | Thiazolidine-2,4-dione | Modulates electronic properties and polarity. | ipinnovative.com |
| 2,5-Pyrrolidinedione | Pyrrolidine-2-one (Lactam) | Removes one carbonyl, reducing hydrogen bond acceptor count and polarity. | nih.gov |
| 2,5-Pyrrolidinedione | Open-chain succinamic acid | Increases flexibility; tests the necessity of the ring constraint for activity. | researchgate.net |
Pharmacophore Development and Lead Optimization Strategies based on SAR Data
The culmination of SAR data allows for the development of a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. nih.gov For the alkenyl succinimide class, a hypothetical pharmacophore would likely include:
One or two hydrogen bond acceptors (the carbonyl oxygens).
One hydrogen bond donor (the imide nitrogen).
A significant hydrophobic feature (the alkenyl chain).
A specific stereocenter at C-3.
Once a pharmacophore is defined and a lead compound like 2,5-Pyrrolidinedione, 3-(2-decenyl)- is identified, lead optimization strategies are employed to refine its structure into a potential drug candidate. patsnap.com This is an iterative process of design, synthesis, and testing aimed at improving multiple parameters in parallel. youtube.com
Key optimization strategies based on the SAR findings would include:
Potency Enhancement: Fine-tuning the alkyl chain length and the geometry of the double bond to maximize favorable interactions with the target, guided by the SAR data. patsnap.com
Improving Selectivity: Modifying the scaffold or the substituent to reduce binding to off-targets, which can be guided by comparing the pharmacophores of the target and anti-targets.
Optimizing ADMET Properties: Employing bioisosteric replacements on the succinimide ring to block sites of unwanted metabolism, or adding polar groups to fine-tune solubility and permeability. nih.govnih.gov
Synthesis of the Optimal Stereoisomer: Focusing synthetic efforts exclusively on the more active enantiomer (e.g., the (R)- or (S)-isomer) to maximize potency and reduce potential side effects from the inactive isomer. nih.gov
This multi-parameter optimization is a critical phase that aims to convert a promising lead molecule into a preclinical candidate with a balanced profile of efficacy and drug-like properties. nih.govnih.gov
Mechanistic Investigations of Molecular Interactions in Vitro and Cellular Research Models
Enzyme Modulation Studies (In Vitro)
There is currently no available research detailing the in vitro effects of 2,5-Pyrrolidinedione, 3-(2-decenyl)- on the activity of various enzymes.
Kinetic Characterization of Enzyme Inhibition and Activation
No studies were found that report the kinetic characterization of enzyme inhibition or activation by 2,5-Pyrrolidinedione, 3-(2-decenyl)-. Specifically, data on its interaction with the following enzymes is not present in the reviewed literature:
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)
α-Amylase
α-Glucosidase
Tyrosinase
Aromatase
Indoleamine 2,3-dioxygenase (IDO1)
Topoisomerase I (Topo-I)
Consequently, no data tables for IC50 values, inhibition constants (Ki), or mechanisms of inhibition (e.g., competitive, non-competitive, uncompetitive) can be provided.
Identification of Specific Enzyme Binding Sites and Mechanisms of Action
In the absence of primary inhibition or activation studies, there is no information available regarding the specific binding sites or the molecular mechanisms of action of 2,5-Pyrrolidinedione, 3-(2-decenyl)- on any of the aforementioned enzymes.
Receptor Binding and Signal Transduction Pathway Studies (In Vitro/Cell-Based Assays)
No published data exists on the binding affinity of 2,5-Pyrrolidinedione, 3-(2-decenyl)- to specific receptors or its influence on signal transduction pathways.
Ligand-Receptor Affinity Profiling
There are no available reports on the ligand-receptor affinity profiling of 2,5-Pyrrolidinedione, 3-(2-decenyl)-. Specifically, its binding affinity for the serotonin (B10506) 5-HT1A receptor or the serotonin transporter (SERT) has not been documented.
Investigation of Downstream Cellular Responses and Pathway Modulation
As no receptor binding has been identified, there is no subsequent research on the downstream cellular responses or the modulation of associated signaling pathways following potential interaction with 2,5-Pyrrolidinedione, 3-(2-decenyl)-.
Investigation of Cellular Processes in Model Systems (In Vitro)
The effects of 2,5-Pyrrolidinedione, 3-(2-decenyl)- on broader cellular processes in in vitro model systems have not been reported in the scientific literature. This includes a lack of information on its impact on:
Cellular proliferation
Oxidative stress
Microbial growth
Without experimental evidence, it is not possible to detail the compound's influence on these fundamental biological processes.
Cell-Free Assays for Probing Molecular Targets
No published studies were identified that utilized cell-free assays to investigate the molecular targets of 2,5-Pyrrolidinedione, 3-(2-decenyl)-. Such assays are crucial for elucidating the direct molecular interactions of a compound without the complexity of a cellular environment. Future research in this area would be necessary to identify potential protein or nucleic acid binding partners.
Microbial Growth Inhibition Assays (In Vitro) for Antimicrobial Research
While various pyrrolidinedione derivatives have been investigated for their antimicrobial properties, no specific data on the microbial growth inhibition by 2,5-Pyrrolidinedione, 3-(2-decenyl)- against bacterial or fungal strains were found in the reviewed literature. nih.govresearchgate.netnih.govscispace.comnih.govmdpi.com
Should such research be conducted, the findings would typically be presented in a data table format, as shown below for illustrative purposes.
Hypothetical Data Table: Microbial Growth Inhibition of 2,5-Pyrrolidinedione, 3-(2-decenyl)-
| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive bacteria | Data not available |
| Escherichia coli | Gram-negative bacteria | Data not available |
| Candida albicans | Fungal pathogen | Data not available |
| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |
Biophysical Characterization of Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There is no available information from biophysical studies such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the interaction between 2,5-Pyrrolidinedione, 3-(2-decenyl)- and any protein target. dartmouth.edunih.govembl-hamburg.de These techniques are instrumental in determining the thermodynamic and kinetic parameters of binding events, providing insight into the affinity, stoichiometry, and mechanism of interaction. dartmouth.eduembl-hamburg.de
If biophysical studies were to be performed, the data would be summarized in a table detailing these important binding parameters.
Hypothetical Data Table: Biophysical Interaction Parameters for 2,5-Pyrrolidinedione, 3-(2-decenyl)-
| Target Protein | Method | Binding Affinity (K D ) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) |
| Data not available | ITC | Data not available | Data not available | Data not available | Data not available |
| Data not available | SPR | Data not available | Data not available | Data not available | Data not available |
Applications in Advanced Materials Science and Chemical Research
Incorporation into Polymer Systems and Functional Materials
The unique structure of 2,5-Pyrrolidinedione, 3-(2-decenyl)- suggests its utility in modifying and creating novel polymer systems, including epoxy resins and functionalized bacterial cellulose (B213188).
The succinimide (B58015) ring within the molecule can potentially act as a curing agent or a modifier in epoxy resin formulations. While direct studies on 3-(2-decenyl)-2,5-pyrrolidinedione are not prevalent, research on similar succinimide derivatives has demonstrated their successful integration into epoxy networks. For instance, waterborne epoxy resin emulsions have been synthesized using diethanolamine-assisted succinimide to enhance the properties of polyimide filaments. rsc.orgresearchgate.net The introduction of the succinimide moiety can improve adhesion and thermal stability. The long decenyl chain of 2,5-Pyrrolidinedione, 3-(2-decenyl)- could impart hydrophobicity and flexibility to the cured epoxy, making it suitable for specialized coatings and composites.
Bacterial cellulose (BC) is a highly pure and mechanically robust biopolymer with a dense network of hydroxyl groups, making it amenable to chemical modification. Research has shown that long-chain alkenyl succinic anhydrides, which are structurally analogous to the hydrolyzed form of 2,5-Pyrrolidinedione, 3-(2-decenyl)-, can be used to modify the surface of bacterial cellulose films. nih.gov This modification, achieved through esterification, can significantly enhance the water and oxygen barrier properties of BC, as well as its flexibility and thermal stability. nih.gov The introduction of the decenyl group from 2,5-Pyrrolidinedione, 3-(2-decenyl)- would likely render the hydrophilic bacterial cellulose more hydrophobic, expanding its applications in packaging and biomedical materials where moisture resistance is crucial. nih.gov The modification can be carried out through in situ methods, where the compound is added during BC synthesis, or ex situ, by treating already formed BC films. nih.gov
Table 1: Potential Effects of Incorporating 2,5-Pyrrolidinedione, 3-(2-decenyl)- into Polymer Systems
| Polymer System | Potential Role of 2,5-Pyrrolidinedione, 3-(2-decenyl)- | Expected Improvement in Material Properties |
| Epoxy Resins | Curing agent or modifier | Increased hydrophobicity, enhanced flexibility, improved adhesion. |
| Bacterial Cellulose | Surface modifying agent | Increased water resistance, improved thermal stability, enhanced barrier properties. |
Development as Chemical Probes and Tools for Biological Research
The succinimide scaffold is a well-recognized heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. researchgate.netnih.gov This suggests that 2,5-Pyrrolidinedione, 3-(2-decenyl)- could serve as a basis for the development of novel chemical probes and research tools.
Chemical probes are small molecules used to study proteins and biological pathways. crick.ac.uknih.gov The development of probes with novel reactive groups is crucial for expanding the scope of proteins that can be investigated. nih.gov The pyrrolidinedione ring system can be functionalized to create probes that target specific enzymes. For example, derivatives of 3-(prop-2-enyl)- and 3-(prop-2-ynyl)pyrrolidine-2,5-dione have been synthesized and evaluated as potential aromatase inhibitors. researchgate.net
The 3-(2-decenyl)- substituent of the target compound provides a lipophilic tail that could facilitate interactions with cellular membranes or the hydrophobic pockets of proteins. This feature, combined with the reactive potential of the succinimide ring, makes it a candidate for the design of activity-based probes. Such probes could be used to identify and characterize new enzyme targets, for instance in the study of antibiotic resistance.
Table 2: Potential Biological Research Applications of 2,5-Pyrrolidinedione, 3-(2-decenyl)- Derivatives
| Application Area | Design Principle | Potential Outcome |
| Enzyme Inhibition Studies | Modification of the pyrrolidinedione ring and decenyl chain to mimic natural substrates. | Identification of novel enzyme inhibitors for therapeutic development. |
| Activity-Based Protein Profiling | Incorporation of a reporter tag (e.g., alkyne, fluorophore) onto the molecule. | Labeling and identification of specific protein targets in complex biological samples. |
| Drug Delivery Systems | Utilization of the hydrophobic decenyl chain to encapsulate or interact with drug molecules. | Development of novel carriers for targeted drug delivery. |
Role in Catalyst Design and Organocatalysis Research
The pyrrolidine (B122466) scaffold is a privileged structure in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. nih.gov Chiral pyrrolidine derivatives have been successfully employed in a wide range of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. nih.gov
While the specific compound 2,5-Pyrrolidinedione, 3-(2-decenyl)- has not been extensively reported as an organocatalyst, its core pyrrolidinedione structure is of interest. The development of new organocatalysts often involves the synthesis of a library of derivatives with different substituents to fine-tune their catalytic activity and selectivity. The 3-(2-decenyl)- group could influence the catalyst's solubility in non-polar solvents and its steric environment, which are critical factors in controlling the outcome of a catalyzed reaction.
For instance, pyrrolidine-based catalysts are effective in asymmetric Michael additions. The performance of these catalysts can be modulated by the substituents on the pyrrolidine ring. While much research has focused on prolinamides and other derivatives, the exploration of 3-alkenyl-2,5-pyrrolidinediones remains a potential area for new catalyst discovery. The synthesis of a series of such compounds with varying alkenyl chain lengths could lead to the identification of highly efficient and selective organocatalysts for important chemical transformations.
Lack of Specific Research Data Precludes In-Depth Analysis of 2,5-Pyrrolidinedione, 3-(2-decenyl)-
The requested article, which was to be structured around future research directions and unexplored avenues for 2,5-Pyrrolidinedione, 3-(2-decenyl)-, cannot be generated due to the absence of foundational research on this specific compound. The planned sections and subsections, including its integration into complex supramolecular systems, the development of novel synthetic methodologies, advanced computational modeling, exploration of new biological targets, and interdisciplinary research opportunities, all presuppose a baseline of existing knowledge that is currently not available in the public domain.
General research on the succinimide scaffold indicates a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.govresearchgate.netresearchgate.net The synthesis of N-substituted and 3-substituted succinimides is also a well-documented area of chemical research. mdpi.combeilstein-archives.orgacs.orgnih.gov Furthermore, succinimide derivatives have found applications in materials science, for instance, as stabilizers for polymers.
However, without specific studies on 2,5-Pyrrolidinedione, 3-(2-decenyl)-, any discussion of its potential would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. The lack of data makes it impossible to generate the requested data tables and detailed research findings.
Therefore, until specific research on 2,5-Pyrrolidinedione, 3-(2-decenyl)- is conducted and published, a detailed and authoritative article on its future research directions and unexplored avenues remains an endeavor for future scientific exploration.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,5-Pyrrolidinedione, 3-(2-decenyl)- in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic addition of a decenyl group to a maleimide precursor. For example:
React maleic anhydride derivatives with 2-decenylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.
Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound .
Key Parameters : Monitor reaction progress using TLC; optimize molar ratios (1:1.2 anhydride:amine) to minimize side products.
Q. How should researchers characterize the structural integrity of 2,5-Pyrrolidinedione, 3-(2-decenyl)- post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Compare and NMR shifts with analogous pyrrolidinedione derivatives (e.g., δ ~2.5–3.5 ppm for decenyl protons; δ ~175–180 ppm for carbonyl carbons) .
- Mass Spectrometry : Confirm molecular weight (expected , MW 235.3 g/mol) via high-resolution ESI-MS.
- FTIR : Validate carbonyl stretches (~1700–1750 cm) and C-N bonds (~1250 cm) .
Q. What safety protocols are critical when handling 2,5-Pyrrolidinedione, 3-(2-decenyl)- in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers.
- GHS Classification : Follow Category 4 (acute toxicity) guidelines for oral exposure .
Advanced Research Questions
Q. How can researchers optimize reaction yields for 2,5-Pyrrolidinedione, 3-(2-decenyl)- using Design of Experiments (DOE)?
- Methodological Answer :
- Factors : Temperature (70–110°C), catalyst type (e.g., DMAP vs. triethylamine), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables.
- Validation : Confirm optimal conditions (e.g., 95°C, 5 mol% DMAP in DMF) via ANOVA, targeting >85% yield .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations).
- Isotopic Labeling : Synthesize -labeled derivatives to resolve overlapping carbonyl signals.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign stereochemistry and confirm decenyl chain regioselectivity .
Q. How can computational modeling predict the reactivity of 2,5-Pyrrolidinedione, 3-(2-decenyl)- in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways.
- Validation : Correlate computed activation energies with experimental kinetic data .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at pH 2–12 (37°C) and monitor degradation via HPLC.
- Kinetic Analysis : Plot degradation rates () vs. pH to identify stability thresholds (e.g., stable at pH 4–8).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset (>150°C) .
Q. What methodologies assess the biological activity of 2,5-Pyrrolidinedione, 3-(2-decenyl)- in cancer research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
